molecular formula C10H12ClFN2O B1434793 4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline CAS No. 1690822-63-9

4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline

Cat. No. B1434793
CAS RN: 1690822-63-9
M. Wt: 230.66 g/mol
InChI Key: IWLZPGQJSQNXDA-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline, also known as CFMA, is a small molecule that is used in a variety of scientific research applications. CFMA is a synthetic organic compound that has the molecular formula C7H11ClFN2O and a molecular weight of 192.6 g/mol. CFMA is a colorless, water-soluble compound that has a variety of properties and applications.

Scientific Research Applications

Pharmaceuticals

“4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline” may be used in the development of pharmaceutical compounds due to its structural similarity to other compounds used in medicine. For example, related compounds have been used in the synthesis of quinazoline derivatives, which are known for their therapeutic properties .

Material Science

In material science, this compound could be involved in the creation of new materials with specific properties, such as enhanced durability or conductivity. The presence of fluorine atoms could contribute to the material’s resistance to degradation or its reactivity .

Chemical Synthesis

The compound could serve as a building block in chemical synthesis, particularly in the formation of complex molecules. Its halogenated nature might make it a good candidate for substitution reactions, which are fundamental in organic synthesis .

Analytical Chemistry

In analytical chemistry, “4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline” could be used as a standard or reagent due to its unique chemical structure. It might help in the identification or quantification of substances within a sample .

Agriculture

Considering its potential reactivity, this compound might find applications in the development of agrochemicals such as pesticides or herbicides. The presence of chlorine and fluorine could enhance the efficacy of these products .

Environmental Science

In environmental science, research could explore the compound’s breakdown products and their impact on ecosystems. Understanding its degradation could inform pollution control strategies .

Biotechnology

The compound might be used in biotechnological applications, possibly as a part of a biochemical pathway or as a marker for certain genetic modifications .

Nanotechnology

Lastly, “4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline” could be utilized in nanotechnology for the creation of nanostructures or as a component in nanodevices due to its potential reactivity and ability to form stable complexes .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit dna-dependent protein kinase (dna-pk) activity .

Mode of Action

4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline interacts with its targets by binding to the active site, thereby inhibiting the activity of the target enzyme. This results in potent inhibition of DNA-PK autophosphorylation in cancer cell lines .

Biochemical Pathways

The inhibition of dna-pk can impact the dna repair pathway, particularly the non-homologous end joining (nhej) pathway, which is a major pathway for repairing double-strand breaks in dna .

Result of Action

The molecular and cellular effects of 4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline’s action are likely related to its inhibition of DNA-PK. This could potentially lead to an accumulation of DNA damage in cancer cells, thereby inhibiting their proliferation .

properties

IUPAC Name

4-chloro-5-fluoro-2-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2O/c11-7-5-10(9(13)6-8(7)12)14-1-3-15-4-2-14/h5-6H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLZPGQJSQNXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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